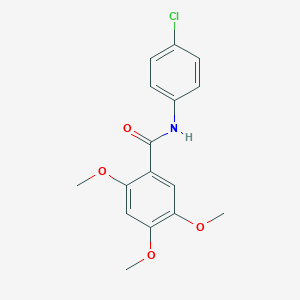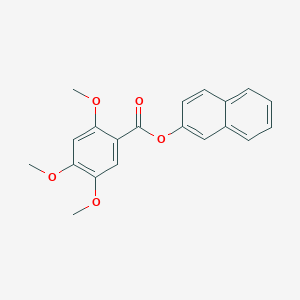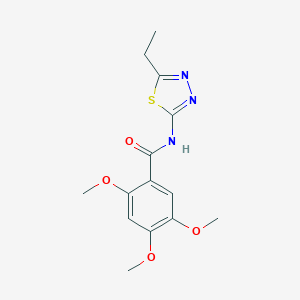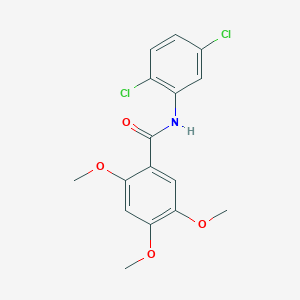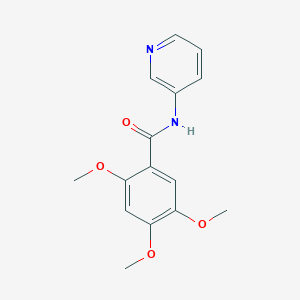
2,4,5-trimethoxy-N-(3-pyridinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-trimethoxy-N-(3-pyridinyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with three methoxy groups at positions 2, 4, and 5, and a pyridin-3-yl group attached to the nitrogen atom of the amide.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-trimethoxy-N-(3-pyridinyl)benzamide typically involves the reaction of 2,4,5-trimethoxybenzoic acid with pyridin-3-ylamine under appropriate conditions. The reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The use of automated synthesis equipment and continuous flow reactors could enhance efficiency and scalability.
化学反应分析
Types of Reactions: 2,4,5-trimethoxy-N-(3-pyridinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products:
- Oxidation of methoxy groups yields aldehydes or carboxylic acids.
- Reduction of the amide group yields the corresponding amine.
- Substitution reactions yield various derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
作用机制
The mechanism of action of 2,4,5-trimethoxy-N-(3-pyridinyl)benzamide is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The compound’s structure suggests it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to identify the exact molecular targets and pathways involved.
相似化合物的比较
- 3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- 3-Hydroxy-N-(4-methylphenyl)benzamide
- 3-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide
Uniqueness: 2,4,5-trimethoxy-N-(3-pyridinyl)benzamide is unique due to the specific arrangement of methoxy groups and the pyridin-3-yl substitution, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C15H16N2O4 |
|---|---|
分子量 |
288.3 g/mol |
IUPAC 名称 |
2,4,5-trimethoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C15H16N2O4/c1-19-12-8-14(21-3)13(20-2)7-11(12)15(18)17-10-5-4-6-16-9-10/h4-9H,1-3H3,(H,17,18) |
InChI 键 |
JNJUITLPNSIJKX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)NC2=CN=CC=C2)OC)OC |
规范 SMILES |
COC1=CC(=C(C=C1C(=O)NC2=CN=CC=C2)OC)OC |
溶解度 |
43.2 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


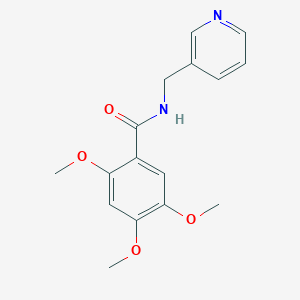
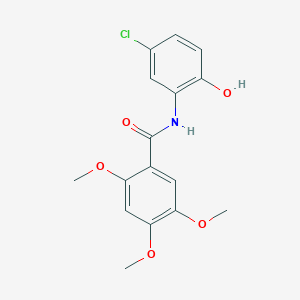
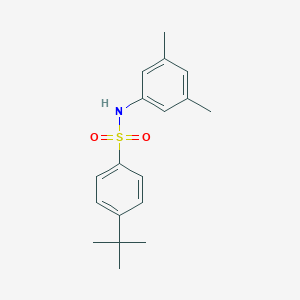
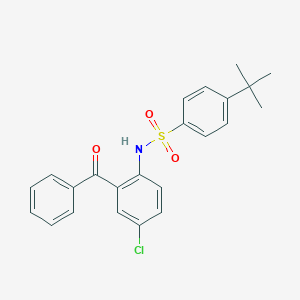
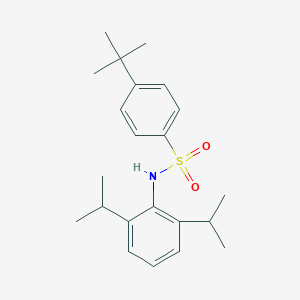

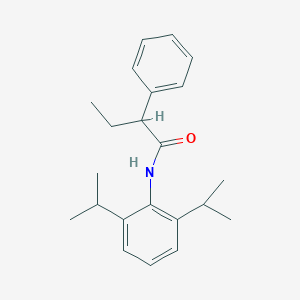
![N-[4-(diethylamino)-2-methylphenyl]-4-phenylbutanamide](/img/structure/B309630.png)
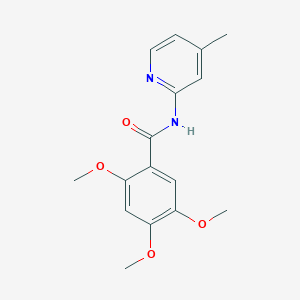
![N-[4-(diethylamino)-2-methylphenyl]-2,4,5-trimethoxybenzamide](/img/structure/B309636.png)
